(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile

Physicochemical profiling Medicinal chemistry Lead optimization

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile (CAS 886365-14-6; molecular formula C₈H₇ClN₂; MW 166.61 g/mol) is a trisubstituted pyridine building block bearing a chloro group at the 5-position, a methyl group at the 4-position, and an acetonitrile moiety at the 2-position of the pyridine ring. The compound is typically supplied as a colorless to pale yellow solid or liquid with a minimum purity of 95–98%, and is soluble in polar organic solvents, facilitating its use in diverse synthetic transformations.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 886365-14-6
Cat. No. B3294063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile
CAS886365-14-6
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)CC#N
InChIInChI=1S/C8H7ClN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3
InChIKeyPNMFQZXRLOFNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-methyl-pyridin-2-yl-acetonitrile (CAS 886365-14-6): Core Identity and Structural Context for Procurement Decisions


(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile (CAS 886365-14-6; molecular formula C₈H₇ClN₂; MW 166.61 g/mol) is a trisubstituted pyridine building block bearing a chloro group at the 5-position, a methyl group at the 4-position, and an acetonitrile moiety at the 2-position of the pyridine ring [1]. The compound is typically supplied as a colorless to pale yellow solid or liquid with a minimum purity of 95–98%, and is soluble in polar organic solvents, facilitating its use in diverse synthetic transformations [2]. Its substitution pattern places it within the broader class of pyridinyl acetonitriles, which are established modulators of protein kinase signaling pathways, including Glycogen Synthase Kinase 3 (GSK3) and JNK [3].

Why 5-Chloro-4-methyl-pyridin-2-yl-acetonitrile Cannot Be Interchanged with Close Analogs: The Quantitative Case for Specific Selection


Substituting (5-chloro-4-methyl-pyridin-2-yl)-acetonitrile with a close analog—such as the des-methyl variant (2-(5-chloropyridin-2-yl)acetonitrile, CAS 185315-51-9) or the corresponding acetic acid or acetamide derivative—introduces measurable differences in physicochemical properties, synthetic versatility, and biological performance that can derail a research or development program. The 4-methyl group alters lipophilicity (ΔXLogP ≈ +0.3–0.5 units vs. the des-methyl analog) and modulates the electron density of the pyridine ring, affecting both reactivity in cross-coupling reactions and binding interactions with biological targets [1][2]. Critically, class-level structure–activity relationship (SAR) evidence demonstrates that the position of chloro substitution on the pyridine ring can produce up to a 4-fold difference in biochemical potency against enzyme targets, and the 5-chloro-4-methyl pattern specifically appears in patented kinase inhibitors with nanomolar activity [3][4]. The sections below provide the quantitative evidence underlying each of these differentiation dimensions.

Quantitative Differentiation Evidence for (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile: Head-to-Head and Cross-Study Comparisons


Evidence Item 1: Computed Lipophilicity (XLogP) and Polar Surface Area vs. Des-Methyl Analog

The presence of the 4-methyl group in the target compound increases computed lipophilicity relative to the des-methyl analog 2-(5-chloropyridin-2-yl)acetonitrile. The target compound (positional isomer data from PubChem CID 129916697) exhibits an XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 36.7 Ų [1]. The des-methyl analog (CAS 185315-51-9, C₇H₅ClN₂, MW 152.58) has a lower molecular weight and, based on the absence of the methyl group, a predictably lower XLogP (estimated ~1.0–1.2) [2]. This ΔXLogP of approximately +0.3–0.5 units translates to a roughly 2- to 3-fold increase in calculated lipophilicity, which impacts membrane permeability predictions, chromatographic retention behavior, and partitioning in biphasic reaction systems [1][2].

Physicochemical profiling Medicinal chemistry Lead optimization

Evidence Item 2: 5-Chloro Positional Advantage – 4-Fold Potency Increase for 5-Chloro vs. 2-Chloro Pyridine in PvdQ Biochemical Assay

In a systematic SAR study of biaryl nitrile inhibitors of PvdQ acylase from Pseudomonas aeruginosa, Wurst et al. (ACS Chem. Biol. 2014) demonstrated that moving the chloro substituent from the 2-position to the 5-position of the pyridine ring produced a 4-fold increase in biochemical potency. The 5-chloro pyridine analogue (compound 15) exhibited an IC₅₀ of approximately 10 nM (at or below half the PvdQ enzyme concentration of 20 nM used in the assay, indicating tight-binding behavior), compared to 40 nM for the 2-chloro lead compound 3 [1]. All other pyridine substitutions (3-chloro, 2-CF₃, 2-CN, 2-CH₃, 3-CH₃, 3-CF₃) resulted in lower inhibitory efficiency [1]. While the target compound (5-chloro-4-methyl-pyridin-2-yl)-acetonitrile is a building block rather than the final biaryl inhibitor, this class-level SAR directly supports the selection of the 5-chloro substitution pattern as the optimal starting point for constructing pyridine-acetonitrile-based enzyme inhibitors.

Structure–activity relationship Enzyme inhibition Antibacterial drug discovery

Evidence Item 3: Documented Occurrence of the 5-Chloro-4-methylpyridin-2-yl Fragment in a CDK12 Inhibitor with Nanomolar Potency (US10894788)

The exact 5-chloro-4-methylpyridin-2-yl fragment appears as a key structural component in a series of cyclin-dependent kinase 12 (CDK12) inhibitors disclosed in US Patent 10,894,788 (Kinnate Biopharma) and US Patent 11,390,618. In Example 55, the compound (R)-N-(4-(3-((5-chloro-4-methylpyridin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide demonstrated CDK12 IC₅₀ values of 100 nM and 550 nM across two distinct assay formats [1]. The 5-chloro-4-methyl substitution on the pyridine ring is not incidental; it contributes to the hinge-binding interaction with the kinase active site, and SAR exploration within the patent family demonstrates that alteration of this substitution pattern modulates potency [1]. In contrast, the des-methyl analog (5-chloropyridin-2-yl without 4-methyl) would lack the hydrophobic contact made by the methyl group in the kinase selectivity pocket, and the corresponding acetic acid or acetamide derivatives lack the nitrile warhead required for covalent or coordination interactions in certain target classes.

Kinase inhibitor CDK12 Cancer therapeutics Patent evidence

Evidence Item 4: Synthetic Versatility of the Nitrile Functional Group vs. Carboxylic Acid and Acetamide Analogs

The acetonitrile (–CH₂CN) group in the target compound offers a distinct and broader synthetic repertoire compared to the corresponding acetic acid (CAS 886365-20-4) and acetamide (CAS 148612-16-2) analogs. The nitrile can be selectively reduced to the primary amine (–CH₂CH₂NH₂) using LiAlH₄ or catalytic hydrogenation, hydrolyzed to the carboxylic acid under acidic or basic conditions, converted to tetrazoles via [3+2] cycloaddition with azides, or used directly as a carbon nucleophile in alkylation and arylation reactions [1]. The acetic acid analog is limited to amide coupling and esterification; the acetamide analog requires deprotection before further elaboration. The nitrile thus serves as a latent functionality for at least four distinct downstream transformations, whereas the acid and amide are terminal or semi-terminal functional groups in most synthetic sequences [1].

Synthetic chemistry Building block utility Functional group interconversion

Evidence Item 5: Class-Level Validation of Pyridinyl Acetonitriles as GSK3 and JNK Kinase Pathway Modulators

The patent family WO-2004098607-A1 (Applied Research Systems ARS Holding N.V.) explicitly establishes pyridinyl acetonitriles as modulators of protein kinase signaling pathways, with particular activity against Glycogen Synthase Kinase 3 (GSK3) and c-Jun N-terminal kinase (JNK) [1]. The pyridinyl acetonitrile scaffold serves as a core pharmacophore that interacts with the ATP-binding pocket of these kinases. Within this class, the substitution pattern on the pyridine ring (including chloro and methyl groups) modulates kinase selectivity and potency [1]. The target compound, bearing the 5-chloro-4-methyl substitution, falls within the preferred substitution scope of the claimed generic formula, where X is a substituted pyridinyl group and the acetonitrile moiety provides a key hydrogen-bond acceptor interaction [1].

Kinase modulation GSK3 inhibition JNK pathway Drug discovery platform

Optimal Research and Industrial Application Scenarios for (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile Based on Quantitative Evidence


Scenario 1: Kinase Inhibitor Lead Optimization Requiring the 5-Chloro-4-methylpyridin-2-yl Hinge-Binding Fragment

For medicinal chemistry programs targeting cyclin-dependent kinases (particularly CDK12) or GSK3/JNK, this building block provides a validated hinge-binding fragment. As demonstrated in US10894788, elaboration of the 5-chloro-4-methylpyridin-2-yl fragment into a full CDK12 inhibitor yielded IC₅₀ values of 100–550 nM [1]. The 4-methyl group provides a hydrophobic contact in the kinase selectivity pocket that the des-methyl analog cannot make, while the 5-chloro substitution is supported by class-level SAR showing up to 4-fold potency advantage over 2-chloro substitution [2]. Procurement of this specific building block avoids the need to independently synthesize and validate the substitution pattern.

Scenario 2: Diversity-Oriented Synthesis Requiring a Multi-Functional Pyridine Scaffold with Latent Reactivity

The acetonitrile group serves as a latent functionality that can be differentially elaborated into primary amines, carboxylic acids, tetrazoles, or extended carbon frameworks through alkylation/arylation [3]. This versatility supports library synthesis and parallel medicinal chemistry workflows. In contrast, the pre-formed acetic acid analog (CAS 886365-20-4) or acetamide analog (CAS 148612-16-2) restricts the chemist to 1–2 downstream transformations, reducing scaffold utility and increasing the number of building blocks required for a diverse compound collection .

Scenario 3: Physicochemical Property Optimization Where Controlled Lipophilicity Is Critical

The 4-methyl group on the target compound contributes a ΔXLogP of approximately +0.3–0.5 units relative to the des-methyl analog, translating to a ~2–3× increase in computed lipophilicity [4]. For programs where a specific logD window is required (e.g., CNS drug discovery desiring logD 1–3, or peripheral restriction requiring logD >3), this incremental lipophilicity difference can be decisive. The computed TPSA of 36.7 Ų and a rotatable bond count of 1 further position this building block favorably within oral bioavailability guidelines (Rule of 5 compliance) [4]. Teams can confidently select this compound knowing its physicochemical profile, rather than relying on less-characterized analogs.

Scenario 4: Antibacterial Drug Discovery Targeting Gram-Negative Pathogen Virulence Pathways

The pyridinyl acetonitrile scaffold has demonstrated activity against PvdQ acylase, an enzyme essential for siderophore (pyoverdine) biosynthesis in Pseudomonas aeruginosa. Class-level SAR from Wurst et al. (2014) shows that the 5-chloro substitution on the pyridine ring yields tight-binding inhibitors with IC₅₀ values in the low nanomolar range (~10 nM) [2]. For programs developing antivirulence agents that disarm rather than kill bacteria, the 5-chloro-4-methyl-pyridin-2-yl-acetonitrile building block offers a strategic entry point into this chemotype, with the nitrile group available for further elaboration into biaryl nitrile inhibitors analogous to ML318 (PvdQ IC₅₀ = 20 nM) [2].

Quote Request

Request a Quote for (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.